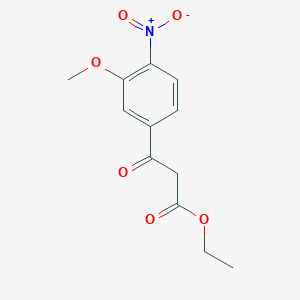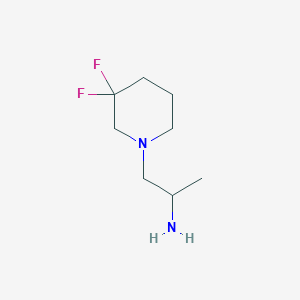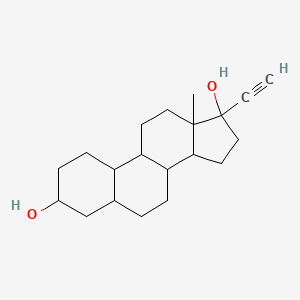
3-(2-Methoxy-5-methylphenoxy)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxy-5-methylphenoxy)azetidine is an organic compound with the molecular formula C11H15NO2 It features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, attached to a methoxy-methylphenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-5-methylphenoxy)azetidine typically involves the reaction of 2-methoxy-5-methylphenol with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of azetidine to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
3-(2-Methoxy-5-methylphenoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The azetidine ring can be reduced to form a more saturated nitrogen-containing ring.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst can be employed for the reduction of the azetidine ring.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Products such as 2-methoxy-5-methylbenzoic acid.
Reduction: Products such as 3-(2-methoxy-5-methylphenyl)azetidine.
Substitution: Various substituted phenoxyazetidines depending on the substituent used.
科学的研究の応用
3-(2-Methoxy-5-methylphenoxy)azetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-(2-Methoxy-5-methylphenoxy)azetidine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The methoxy-methylphenoxy group can enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
3-(2-Methylphenoxy)azetidine: Lacks the methoxy group, which may affect its reactivity and binding properties.
3-(2-Methoxyphenoxy)azetidine: Lacks the methyl group, which may influence its steric and electronic properties.
3-(2-Methoxy-5-methylphenyl)azetidine: Similar structure but with a phenyl group instead of a phenoxy group, affecting its overall reactivity and applications.
Uniqueness
3-(2-Methoxy-5-methylphenoxy)azetidine is unique due to the presence of both methoxy and methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. This combination of functional groups can enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research fields.
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
3-(2-methoxy-5-methylphenoxy)azetidine |
InChI |
InChI=1S/C11H15NO2/c1-8-3-4-10(13-2)11(5-8)14-9-6-12-7-9/h3-5,9,12H,6-7H2,1-2H3 |
InChIキー |
OQTSWBDUBXDCFG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC)OC2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Carbamic acid, N-[6-chloro-4-(difluoromethyl)-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B12076592.png)


![N-[2-(3-methoxyphenyl)ethyl]nitrous amide](/img/structure/B12076614.png)
![Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate](/img/structure/B12076620.png)






![[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-[3,4,5-triacetyloxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate](/img/structure/B12076650.png)
![4'-(Aminomethyl)-[1,1'-biphenyl]-3-carboxamide hydrochloride](/img/structure/B12076655.png)

